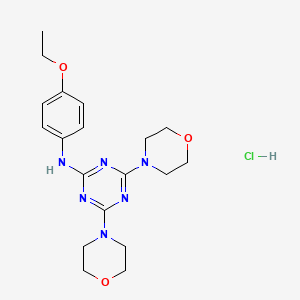
3-(6-Fluoropyridin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoropyridin-3-yl)phenol, also known as 6-Fluoro-3-hydroxyphenylpyridine, is a chemical compound that has drawn significant attention in several areas of research. It is used in the synthesis of halohydroxypyridines .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-(6-Fluoropyridin-3-yl)phenol, is a complex process. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of 3-(6-Fluoropyridin-3-yl)phenol is C11H8FNO. The InChI code is 1S/C11H8FNO/c12-11-5-4-9(7-13-11)8-2-1-3-10(14)6-8/h1-7,14H .Physical And Chemical Properties Analysis
3-(6-Fluoropyridin-3-yl)phenol is a powder with a melting point of 112-113 degrees Celsius . It has a molecular weight of 189.19 .Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
Iridium emitters with ancillary ligands like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol are used in OLEDs. These complexes, which include 2,4,5-trifluorophenylpyridine, are green phosphors exhibiting high photoluminescence quantum efficiency, contributing to superior performance in OLED devices (Jin et al., 2014).
Medical Imaging
Fluorine-18 labeled fluoropyridines, including derivatives of 3-fluoropyridine, are increasingly used in Positron Emission Tomography (PET) imaging. They allow for the introduction of fluorine-18 into specific positions, which is crucial for enhancing the stability and potential of radiotracers (Carroll et al., 2007).
Fluorophores for Aluminium(III) Detection
Certain ligands containing the conjugated phenolic substituted thiazoline chromophore, related to 3-(6-Fluoropyridin-3-yl)phenol, have been studied for selective Al3+ detection. These ligands exhibit significant UV–visible absorbance changes upon coordination, useful in developing Al3+ specific fluorophores for biological applications (Lambert et al., 2000).
Reactive Oxygen Species Detection
Novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been developed to detect highly reactive oxygen species. These probes can differentiate between various reactive oxygen species and are useful in biological and chemical applications (Setsukinai et al., 2003).
Nickel(II) Complexes in Catalysis
Nickel(II) complexes derived from fluorinated ligands, including those related to 3-(6-Fluoropyridin-3-yl)phenol, are utilized in catalysis, notably in alkane hydroxylation and O-arylation of phenol. These complexes have been shown to efficiently catalyze oxidation reactions (Kerbib et al., 2020).
Anaerobic Transformation Studies
Research on the anaerobic transformation of phenol to benzoate has utilized isomeric fluorophenols, closely related to 3-(6-Fluoropyridin-3-yl)phenol, to understand the mechanism of this transformation in environmental contexts (Genthner et al., 1989).
Phosphodiesterase Inhibitors
Compounds like 3-aminopyrazolo[3,4-d]pyrimidinones, which include structures similar to 3-(6-Fluoropyridin-3-yl)phenol, are studied as phosphodiesterase inhibitors. They show potential in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-(6-fluoropyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-5-4-9(7-13-11)8-2-1-3-10(14)6-8/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOACMNPGQZEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Fluoropyridin-3-yl)phenol | |
CAS RN |
1400975-00-9 |
Source


|
| Record name | 3-(6-fluoropyridin-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

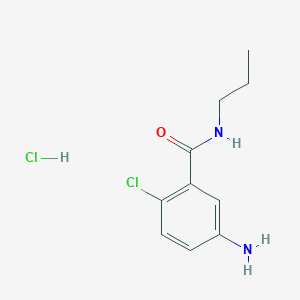
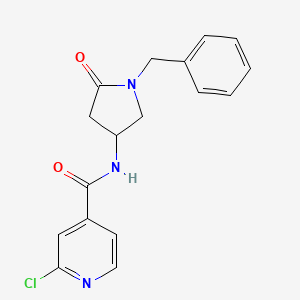
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)
![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)
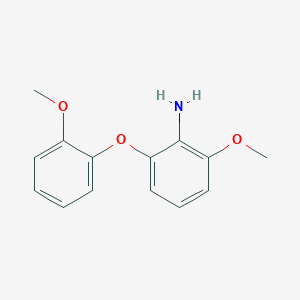
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)
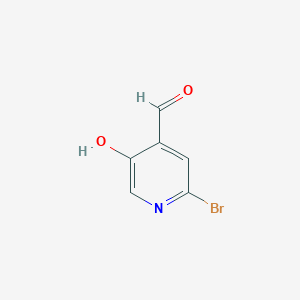
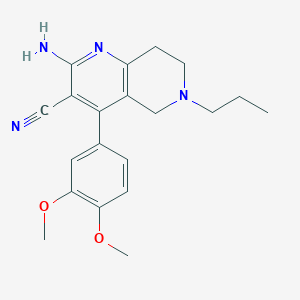
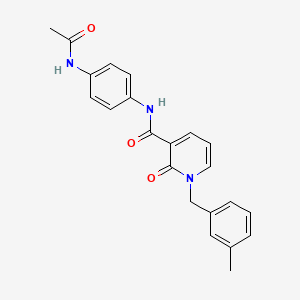
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)
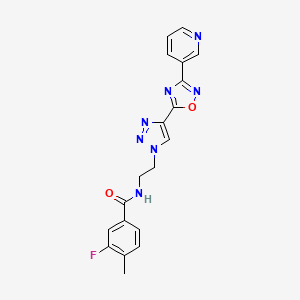
![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)
